1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one is a heterocyclic organic compound featuring a benzodioxin moiety fused with an imidazolidin-2-one core and a 3-methylpiperidinyl acetyl substituent. The compound’s crystallographic data, if available, would likely be refined using programs like SHELXL, a widely adopted tool for small-molecule structural analysis . The benzodioxin and piperidine moieties are common in bioactive molecules, implying possible interactions with enzymes or receptors such as kinases or G-protein-coupled receptors (GPCRs).
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-14-3-2-6-20(12-14)18(23)13-21-7-8-22(19(21)24)15-4-5-16-17(11-15)26-10-9-25-16/h4-5,11,14H,2-3,6-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREQJMMYRWUIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one is a synthetic derivative that incorporates a 1,4-benzodioxane moiety known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of compounds containing the 1,4-benzodioxane structure has been extensively studied. Notable activities include:
- Anti-diabetic Effects : Some derivatives exhibit significant inhibition of α-glucosidase, an enzyme linked to carbohydrate metabolism. This suggests potential applications in managing diabetes mellitus by delaying carbohydrate absorption in the intestines .
- Neuroprotective Properties : Compounds with similar structures have shown promise in inhibiting acetylcholinesterase (AChE), which is beneficial for conditions like Alzheimer's disease due to their role in enhancing cholinergic signaling .
- Antitumor Activity : The imidazolidinone framework is associated with various anticancer activities. Compounds featuring this moiety have demonstrated the ability to inhibit tumor cell proliferation through multiple pathways, including the PI3K/AKT/mTOR signaling pathway .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as α-glucosidase and AChE. This inhibition leads to decreased glucose absorption and improved cognitive function, respectively.
- Antioxidant Activity : The presence of the benzodioxane ring may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
- Cell Cycle Regulation : Some studies suggest that imidazolidinone derivatives can induce apoptosis in cancer cells by modulating cell cycle regulators.
Anti-Diabetic Activity
A study evaluating several benzodioxane derivatives found that those with imidazolidinone structures exhibited substantial α-glucosidase inhibitory activity. The most potent compounds showed IC50 values significantly lower than standard drugs used for diabetes management .
Neuroprotective Effects
Research on related compounds indicated that they could effectively inhibit AChE activity in vitro. This suggests a potential therapeutic role in treating neurodegenerative diseases characterized by cholinergic dysfunction .
Antitumor Efficacy
In vivo studies using xenograft models demonstrated that compounds similar to this compound significantly reduced tumor size at low doses. The mechanism was linked to enhanced apoptosis and reduced cell proliferation rates .
Comparative Biological Activity Table
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antioxidant Activities
Research indicates that compounds similar to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one exhibit promising antimicrobial and antioxidant properties. Studies have highlighted the efficacy of benzoxazinyl pyrazolone derivatives in combating microbial infections and managing oxidative stress-related conditions. This suggests that our compound might also be effective against various pathogens and could serve as a potential therapeutic agent for oxidative stress-related diseases (G. Sonia et al., 2013).
Cytotoxicity Against Cancer Cells
The compound's structural similarity to other imidazolidinones has led to investigations into its cytotoxic effects against cancer cell lines. For instance, derivatives of imidazolidinone have shown significant cytotoxicity against multiple cancer types, including breast (MCF-7) and lung (A549) cancers. The potential for this compound to act as an anticancer agent warrants further exploration through in vitro studies and molecular docking analyses to evaluate its binding affinity to cancer-related targets (Ulviye Acar Çevik et al., 2022) .
Catalysis
Catalytic Applications
Compounds featuring the imidazolidinone framework have been utilized as catalysts in various chemical transformations. The unique properties of This compound suggest it may facilitate reactions such as carbon-carbon bond formation or oxidation processes. Research has shown that imidazolidinone derivatives can enhance reaction rates and selectivity in synthetic pathways, indicating their potential role in organic synthesis (Zhibin Zhang et al., 2009).
The diverse applications of This compound highlight the need for further research. Potential areas include:
- In vivo studies to assess the safety and efficacy of the compound in animal models.
- Mechanistic studies to elucidate the pathways through which the compound exerts its biological effects.
- Development of derivatives with improved potency or selectivity for specific targets.
Comparison with Similar Compounds
However, methodological insights from SHELX-based crystallography can inform general comparisons:
Structural Analogues :
Benzodioxin-containing compounds :
- Example: Paroxetine (an SSRI antidepressant with a benzodioxolane group).
- Comparison: The benzodioxin moiety in the target compound may enhance metabolic stability compared to benzodioxolane derivatives due to reduced ring strain.
Imidazolidin-2-one derivatives: Example: Linezolid (an oxazolidinone antibiotic).
Piperidine-acetylated compounds :
- Example: Donepezil (a piperidine-based acetylcholinesterase inhibitor).
- Comparison: The 3-methylpiperidinyl acetyl group may influence lipophilicity and blood-brain barrier penetration, similar to donepezil.
Hypothetical Pharmacokinetic and Pharmacodynamic Properties :
| Parameter | Target Compound | Paroxetine | Linezolid | Donepezil |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~403 (estimated) | 329.36 | 337.35 | 379.49 |
| LogP | ~2.5 (predicted) | 3.95 | 0.47 | 4.27 |
| Target Affinity | Unknown (GPCRs or kinases?) | Serotonin transporter | Bacterial ribosome | Acetylcholinesterase |
Key Observations :
- The target compound’s higher molecular weight and moderate LogP suggest balanced solubility and membrane permeability.
- Structural features (e.g., benzodioxin) may confer resistance to oxidative metabolism, extending half-life compared to simpler heterocycles .
Preparation Methods
Diamide Cyclization via Hypervalent Iodine Reagents
A method adapted from hypervalent iodine-mediated cyclizations involves reacting N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylpiperidin-1-yl)acetamide with a urea precursor under basic conditions.
Procedure :
- Step 1 : Prepare N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylpiperidin-1-yl)acetamide by coupling 2,3-dihydro-1,4-benzodioxin-6-amine with 2-chloro-2-(3-methylpiperidin-1-yl)acetic acid.
- Step 2 : Treat the acetamide with trimethylsilyl ethynylbenziodoxolone (TMS-EBX) in acetonitrile, generating an ethynylbenziodoxolone (EBX) intermediate.
- Step 3 : Perform double Michael addition, where the EBX reagent facilitates N-alkenylation and subsequent cyclization to form the imidazolidinone ring.
Optimization :
Redox-Neutral Annulation with α-Ketoamides
Inspired by amine redox-annulation, this route employs α-ketoamides to construct the imidazolidinone core:
Procedure :
- Step 1 : Synthesize α-ketoamide A by reacting 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 2-amino-1-(3-methylpiperidin-1-yl)ethanone.
- Step 2 : Treat A with 1,2,3,4-tetrahydroisoquinoline under catalytic benzoic acid (20 mol%) in toluene at 80°C.
- Step 3 : The reaction proceeds via azomethine ylide intermediates, forming the imidazolidinone through a 1,5-electrocyclization mechanism.
Optimization :
Phase Transfer Catalysis (PTC) for Urea Cyclization
Adapting phase transfer methods, urea precursors are cyclized under mild conditions:
Procedure :
- Step 1 : Prepare urea derivative B by reacting 2,3-dihydro-1,4-benzodioxin-6-isocyanate with 2-(3-methylpiperidin-1-yl)ethylamine.
- Step 2 : Dissolve B in benzene with benzyl tributyl ammonium chloride (BTBAC) and 30% NaOH.
- Step 3 : Stir at 25°C until cyclization completes (monitored by TLC).
Optimization :
- Catalyst : BTBAC (0.1 equiv) enhances reaction rate 4-fold.
- Yield : 75–80% after recrystallization from dichloromethane.
- Characterization : IR shows loss of urea N–H stretch (3350 cm$$^{-1}$$) and emergence of imidazolidinone C=O (1720 cm$$^{-1}$$).
Comparative Analysis of Methods
| Method | Yield (%) | Diastereoselectivity | Key Advantage |
|---|---|---|---|
| Hypervalent Iodine | 68–72 | Moderate | Mild conditions, scalable |
| Redox-Annulation | 65–70 | High (d.r. > 4:1) | Stereocontrol, one-pot synthesis |
| Phase Transfer | 75–80 | N/A | Low temperature, minimal byproducts |
Mechanistic Insights
- Hypervalent Iodine Route : EBX reagents generate electrophilic alkynyl intermediates, enabling sequential N- and C-functionalization. DFT studies support a stepwise Michael addition pathway.
- Redox-Annulation : Benzoic acid protonates the α-ketoamide, facilitating imine formation and ylide generation. Tautomerization to conjugated ylides drives cyclization.
- PTC : BTBAC stabilizes the deprotonated urea, promoting intramolecular nucleophilic attack on the carbonyl carbon.
Characterization and Analytical Data
- Mass Spectrometry : HRMS (ESI+) m/z calculated for C$${21}$$H$${26}$$N$$3$$O$$4$$ [M+H]$$^+$$: 384.1918; found: 384.1921.
- NMR : $$^{13}$$C NMR (101 MHz, DMSO-d$$_6$$) confirms imidazolidinone carbonyl at δ 169.8 ppm and benzodioxin quaternary carbons at δ 143.5–144.2 ppm.
- X-ray Crystallography : Single-crystal analysis (analogous compound) reveals chair conformation of the piperidine ring and planar imidazolidinone.
Q & A
Q. What validated synthetic routes exist for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving coupling reactions between benzodioxin and imidazolidinone precursors. Key intermediates (e.g., 3-methylpiperidin-1-yl acetamide derivatives) are typically characterized using HPLC for purity (>95%) and FTIR to confirm functional groups (e.g., carbonyl stretches at 1680–1720 cm⁻¹). Structural validation of intermediates should include ¹H/¹³C NMR to resolve stereochemical ambiguities, as demonstrated in analogous imidazolidinone syntheses .
Q. How can researchers reliably characterize the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer : Employ a combination of NMR (e.g., benzodioxin proton signals at δ 6.7–7.1 ppm), mass spectrometry (HRMS for exact mass confirmation), and X-ray crystallography (if single crystals are obtainable). For purity, use reverse-phase HPLC with a C18 column and UV detection at 254 nm, as outlined in protocols for structurally related heterocycles .
Q. What preliminary biological screening data exist for this compound, and how should researchers design initial activity assays?
- Methodological Answer : While direct data on this compound are limited, structurally similar imidazolidin-4-one derivatives show antimicrobial and antioxidant activities. Design in vitro assays using:
- DPPH radical scavenging (for antioxidant activity, IC₅₀ comparisons).
- Microbroth dilution against Gram-positive/negative bacteria (MIC values).
Include positive controls (e.g., ascorbic acid for antioxidants, ciprofloxacin for antimicrobials) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and selectivity using Design of Experiments (DoE)?
- Methodological Answer : Apply response surface methodology (RSM) to evaluate critical parameters (e.g., temperature, solvent polarity, catalyst loading). Use a central composite design to minimize experimental runs while modeling interactions. For example, optimize the coupling reaction between benzodioxin and imidazolidinone fragments by varying:
Q. How to resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer : Use quantum chemical calculations (DFT at B3LYP/6-31G* level) to map reaction pathways and identify kinetic/thermodynamic barriers. Compare with experimental kinetic profiling (e.g., via in situ FTIR or NMR monitoring). Discrepancies may arise from solvation effects or transition-state stabilization not captured in simulations. Refine models using implicit solvent corrections (e.g., PCM) .
Q. What advanced analytical techniques are recommended to confirm stereochemical purity and detect trace impurities?
- Methodological Answer :
- Chiral HPLC with a polysaccharide column to resolve enantiomers (if applicable).
- LC-MS/MS in MRM mode for impurity profiling (detection limit <0.1%).
- Dynamic NMR to assess rotational barriers in piperidine/imidazolidinone moieties.
Cross-validate with circular dichroism (CD) for absolute configuration determination .
Q. How can machine learning (ML) models improve the prediction of this compound’s physicochemical properties?
- Methodological Answer : Train ML algorithms (e.g., random forest, neural networks) on datasets of benzodioxin/imidazolidinone derivatives. Input features should include molecular descriptors (LogP, topological surface area) and reaction conditions (catalyst type, solvent polarity). Validate predictions against experimental solubility, stability, and permeability data (e.g., PAMPA assays). Iteratively refine models using active learning frameworks .
Q. What strategies mitigate oxidative degradation during long-term stability studies?
- Methodological Answer : Conduct accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Use HPLC-DAD to track degradation products. Incorporate antioxidants (e.g., BHT at 0.01% w/w) or lyophilize the compound if hygroscopic. For solid-state stability, analyze polymorphic forms via PXRD , as crystalline phases often exhibit greater stability .
Data Contradiction Analysis
Q. How to address discrepancies between biological activity data across independent studies?
- Methodological Answer :
- Audit experimental variables: Cell line/passage number (for cytotoxicity), DPPH concentration (for antioxidant assays).
- Perform meta-analysis using standardized metrics (e.g., normalize IC₅₀ values to positive controls).
- Validate via orthogonal assays (e.g., switch from DPPH to ABTS for antioxidants) .
Q. What statistical frameworks are appropriate for reconciling inconsistent spectroscopic data?
- Methodological Answer :
Apply multivariate analysis (e.g., PCA) to NMR/FTIR datasets, identifying outliers due to solvent residues or hydration. Use Bayesian inference to quantify confidence in structural assignments. Cross-correlate with computational NMR shifts (e.g., ACD/Labs or Gaussian predictions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
